molecular formula C22H22N2O6 B2478911 ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate CAS No. 887893-89-2

ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

Cat. No.: B2478911
CAS No.: 887893-89-2
M. Wt: 410.426
InChI Key: PICFEDPGHVRMOH-UHFFFAOYSA-N
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Description

Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound that features a benzofuran core, a methoxyphenyl group, and carbamoyl functionalities

Properties

IUPAC Name

ethyl 4-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICFEDPGHVRMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl propanoate group undergoes characteristic ester reactions:

Hydrolysis

ConditionsReagentsProductsReference
Acidic hydrolysisH₂SO₄/HCl, H₂O, reflux3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoic acid
Basic hydrolysisNaOH, H₂O, ethanolSodium salt of propanoic acid derivative

Basic hydrolysis proceeds via nucleophilic acyl substitution, as demonstrated in analogous compounds where NaOH cleaves the ester to form carboxylates . Acidic conditions yield free carboxylic acids, though this route may risk partial decomposition of sensitive functional groups.

Aminolysis

SubstrateAmineConditionsProductsReference
Ethyl esterPrimary alkylaminesRT, DMFAmide derivatives

This reaction replaces the ethoxy group with amines, forming tertiary amides. The process is critical for prodrug activation or structural diversification.

Amide Group Reactivity

The dual carbamoyl groups participate in hydrolysis and reductions:

Hydrolysis

ConditionsReagentsProductsReference
Strong acid6M HCl, refluxCarboxylic acid + 3-methoxyaniline
Strong baseNaOH, H₂O, 100°CCarboxylate salts + ammonia

Acidic hydrolysis of the amide bonds generates 3-methoxyaniline and propanoic acid derivatives, while basic conditions produce carboxylates. These reactions require stringent temperature control to avoid side reactions.

Reduction

ReagentsConditionsProductsReference
LiAlH₄Dry THF, 0°C → RTAmine derivatives

Lithium aluminum hydride reduces amides to amines, though over-reduction of benzofuran rings remains a risk.

Benzofuran Core Reactivity

The benzofuran system undergoes electrophilic substitutions and oxidations:

Electrophilic Aromatic Substitution

ReactionReagentsPositionProductsReference
NitrationHNO₃, H₂SO₄C-5/C-7Nitro-substituted benzofuran
SulfonationSO₃, H₂SO₄C-5Sulfonic acid derivative

Electron-donating substituents (e.g., methoxy groups) direct electrophiles to meta/para positions relative to existing groups.

Oxidation

| Reagents

Scientific Research Applications

Chemistry

Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly those aimed at exploring new chemical reactions or creating novel materials.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its structure allows it to interact with various biological targets, making it valuable for studying enzyme functions and cellular processes.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapies.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry showed that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the carbamoyl groups can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-({2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
  • Ethyl 3-({2-[(3-hydroxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
  • Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-indole-3-yl}carbamoyl)propanoate

Uniqueness

Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is unique due to its specific substitution pattern and the presence of both methoxy and carbamoyl groups. This combination of functional groups provides a distinct set of chemical properties and biological activities compared to similar compounds.

Biological Activity

Ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes current findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzofuran moiety : A fused benzene and furan ring system that contributes to its biological activity.
  • Carbamoyl groups : These functional groups are known to enhance the compound's interaction with biological targets.
  • Ethyl propanoate : This portion of the molecule may influence its pharmacokinetic properties.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Anticancer Activity :
    • Studies have shown that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. For instance, a related benzofuran derivative demonstrated significant anti-metastatic effects by modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
    • Molecular docking studies suggest that this compound may interact with key proteins involved in cancer progression, including those associated with apoptosis pathways .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes . This suggests a potential role for this compound in treating inflammatory diseases.
  • Antiviral Activity :
    • Preliminary studies indicate that some benzofuran derivatives may inhibit viral replication by targeting viral proteins. For example, molecular docking analyses have revealed strong binding affinities to SARS-CoV-2 proteins, suggesting potential applications in antiviral therapy .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study FocusFindings
Cell Proliferation Significant inhibition of proliferation in HCC cell lines (IC50 values < 10 µM) .
Migration Assays Reduced migration and invasion capabilities in treated cancer cells .
Cytotoxicity Non-cytotoxic concentrations effectively inhibited cellular motility .

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • A study involving a related benzofuran derivative showed that treatment led to decreased cell viability and altered morphology in Huh7 cells, indicating potential for therapeutic use in liver cancers .
  • Inflammatory Models :
    • In models of inflammation, compounds with similar structures demonstrated reduced levels of inflammatory markers, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .

Q & A

Q. Key techniques :

  • NMR spectroscopy :
    • ¹H NMR: Confirm methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and benzofuran aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR: Identify ester carbonyl (δ ~170 ppm) and carbamoyl carbonyl (δ ~165 ppm) .
  • LC-MS : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group) .
  • FT-IR : Detect carbamoyl N-H stretch (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
    Priority features :
  • Substituent positions on the benzofuran ring (e.g., 3-methoxyphenyl vs. 3,4-dimethoxyphenyl analogs) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs (e.g., 3,4-dimethoxyphenyl derivatives)?

Q. Methodological approach :

Comparative SAR studies :

  • Synthesize analogs with systematic substituent variations (e.g., 3-methoxy vs. 3,4-dimethoxy) .
  • Test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR .

Computational modeling :

  • Perform docking studies (e.g., AutoDock Vina) to assess binding affinity differences due to methoxy group orientation .

Pharmacokinetic profiling :

  • Compare metabolic stability (e.g., liver microsome assays) to identify substituent effects on half-life .

Advanced: What strategies are recommended for improving the aqueous solubility of this hydrophobic benzofuran derivative?

Q. Strategies :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ethyl propanoate moiety .
  • Cocrystallization : Screen with coformers like succinic acid or L-arginine to enhance dissolution rates .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Q. Critical protocols :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis .
  • Ventilation : Use fume hoods for steps involving volatile solvents (e.g., THF, DMF) .
  • Waste disposal : Neutralize acidic/basic waste before disposal and avoid drain contamination .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Q. Methodology :

Forced degradation studies :

  • Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks .

Analytical monitoring :

  • Track degradation products via UPLC-PDA and HRMS .

Optimal storage :

  • Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

Advanced: What experimental approaches are suitable for studying interactions between this compound and protein targets (e.g., kinases)?

Q. Recommended methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) using immobilized protein .
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature (Tm) shifts to infer binding .
  • X-ray crystallography : Co-crystallize with target proteins (e.g., CDK2) to resolve binding modes .

Basic: What are the implications of substituting the 3-methoxyphenyl group with other aryl moieties (e.g., 4-fluorophenyl)?

Q. Key considerations :

  • Electronic effects : Electron-withdrawing groups (e.g., -F) may enhance binding to hydrophobic enzyme pockets .
  • Synthetic feasibility : Use Suzuki-Miyaura coupling for diverse aryl substitutions .
  • Biological impact : Test analogs in cytotoxicity assays (e.g., MTT) to correlate substituents with activity .

Advanced: How can researchers address low yields in the final esterification step of the synthesis?

Q. Troubleshooting steps :

Activation alternatives : Replace ethyl 3-chloropropanoate with ethyl 3-bromopropanoate for better leaving-group efficiency .

Base optimization : Test stronger bases (e.g., KOtBu) in anhydrous DMF .

Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled heating (80°C, 30 min) .

Advanced: What mechanistic studies are needed to elucidate the compound’s role in modulating inflammatory pathways?

Q. Experimental design :

  • Transcriptomics : Perform RNA-seq on treated macrophages to identify downregulated cytokines (e.g., TNF-α, IL-6) .
  • Western blotting : Quantify phosphorylation of NF-κB or MAPK pathway proteins .
  • In vivo models : Test in LPS-induced murine inflammation models with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

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